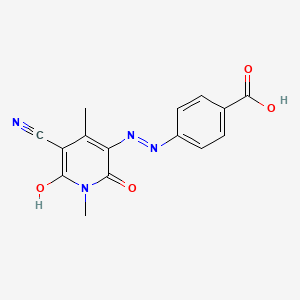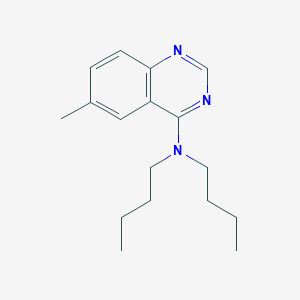![molecular formula C19H16Cl2N2O2 B11634454 Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11634454.png)
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and amino groups, making it a potential candidate for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chlorobenzonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the quinoline core. Subsequent chlorination and amination steps introduce the chloro and amino substituents, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino derivatives.
科学的研究の応用
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
作用機序
The mechanism of action of Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Another quinoline derivative with similar structural features.
Ethyl 2-(3-(6-(4-chlorophenyl)-2-imino-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate: Contains a quinoline core with different substituents.
Uniqueness
Ethyl 6-chloro-4-[(2-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is unique due to its specific combination of chloro and amino substituents on the quinoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
分子式 |
C19H16Cl2N2O2 |
|---|---|
分子量 |
375.2 g/mol |
IUPAC名 |
ethyl 6-chloro-4-(2-chloroanilino)-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-3-25-19(24)14-10-22-17-11(2)8-12(20)9-13(17)18(14)23-16-7-5-4-6-15(16)21/h4-10H,3H2,1-2H3,(H,22,23) |
InChIキー |
YERGSCVWQLOMOO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=CC=C3Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11634382.png)
![Diethyl 7'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11634390.png)
![2-(benzylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634392.png)

![N-(4-Ethoxyphenyl)-2-[(3Z)-3-(2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B11634409.png)
![ethyl 5-fluoro-3-{[N-(1,3-thiazol-2-yl)glycyl]amino}-1H-indole-2-carboxylate](/img/structure/B11634416.png)
![(5Z)-2-(4-chlorophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634423.png)
![ethyl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634424.png)
![5-(naphthalen-1-yl)-3-[4-(propan-2-yl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11634425.png)

![5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11634437.png)
![Ethyl {[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B11634440.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide](/img/structure/B11634444.png)
